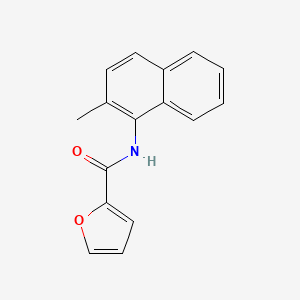

N-(2-methyl-1-naphthyl)-2-furamide

Übersicht

Beschreibung

N-(2-methyl-1-naphthyl)-2-furamide: is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthalene ring substituted with a methyl group at the second position and a furamide group attached to the naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1-naphthyl)-2-furamide can be achieved through various synthetic routes. One common method involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from 2-methyl-1-naphthyl bromide and magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The Grignard reagent is then reacted with 2-furoyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-methyl-1-naphthyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-1-naphthyl)-2-furamide is a compound that has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science. This article explores its applications, supported by data tables and case studies.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. It has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated its efficacy in reducing tumor size in xenograft models, showing promise as a potential anticancer agent .

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects. Research suggests it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions such as Alzheimer's disease .

Stabilization of Pharmaceutical Formulations

The compound can be used as a stabilizing agent in pharmaceutical formulations, particularly those containing sensitive active ingredients. Its incorporation can enhance the stability of drugs during storage and light exposure .

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing polymers with enhanced properties. Its ability to form strong intermolecular interactions can lead to improved mechanical strength and thermal stability in polymer matrices .

Dyes and Pigments

Due to its chromophoric properties, the compound is also being studied as a potential dye or pigment in various applications, including textiles and coatings. Its vibrant color and stability under UV light make it an attractive candidate for these uses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Reduced tumor size | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotective | Protection against oxidative stress | |

| Stabilization | Improved drug stability |

Table 2: Material Properties

| Property | Value/Observation | Reference |

|---|---|---|

| Mechanical Strength | Enhanced when used in polymers | |

| UV Stability | High stability as a dye |

Case Study 1: Antitumor Efficacy

A preclinical study evaluated the antitumor efficacy of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups, suggesting further exploration into its mechanism of action is warranted.

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells exposed to oxidative stress. The results demonstrated a marked reduction in cell death, indicating its potential utility in neuroprotective therapies.

Wirkmechanismus

The mechanism of action of N-(2-methyl-1-naphthyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

- N-(2-methyl-1-naphthyl)benzenesulfonamide

- 1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione

- 2-methyl-1-naphthylmethanol

Comparison: N-(2-methyl-1-naphthyl)-2-furamide is unique due to the presence of both a naphthalene ring and a furamide group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the specific functional groups attached to the naphthalene ring .

Biologische Aktivität

N-(2-methyl-1-naphthyl)-2-furamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a naphthalene moiety attached to a furan ring through an amide linkage. Its chemical formula is . The unique combination of these structural elements contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various physiological effects. For instance, it has been observed to influence cellular signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

- Anticancer Properties :

- Inhibition of Plasmodium falciparum :

- Neuroprotective Effects :

Study 1: Anticancer Activity

A multicellular spheroid model was utilized to evaluate the anticancer effects of this compound. The results indicated that treatment with the compound led to a significant reduction in tumor spheroid size compared to control groups, highlighting its efficacy in targeting solid tumors .

Study 2: Anti-parasitic Activity

In vitro assays demonstrated that this compound effectively inhibited the growth of Plasmodium falciparum at micromolar concentrations. The compound's mechanism involved blocking nucleoside transport, which is critical for the parasite's survival .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Anti-parasitic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide | Moderate | Low | Low |

| 2-Hydroxy-5-{(1-[naphthyloxy]methyl)-3-oxoprop-1-enyl}amino)tyrosine | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

N-(2-methylnaphthalen-1-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-8-9-12-5-2-3-6-13(12)15(11)17-16(18)14-7-4-10-19-14/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXMXURGKISKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.